molecular formula C16H16O3 B8417949 4-(3-phenylphenoxy)butanoic Acid CAS No. 170638-89-8

4-(3-phenylphenoxy)butanoic Acid

Cat. No.: B8417949
CAS No.: 170638-89-8
M. Wt: 256.30 g/mol
InChI Key: LALXRMLCEMDIHM-UHFFFAOYSA-N
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Description

4-(3-Phenylphenoxy)butanoic acid is a substituted butanoic acid derivative featuring a phenoxy group attached to the 3-position of a phenyl ring. This compound belongs to the class of aryloxyalkanoic acids, which are studied for their catalytic, pharmacological, and material science applications. Its structure combines a four-carbon aliphatic chain with a biphenylether moiety, enabling unique interactions in biological and chemical systems.

Properties

CAS No.

170638-89-8

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

4-(3-phenylphenoxy)butanoic acid

InChI

InChI=1S/C16H16O3/c17-16(18)10-5-11-19-15-9-4-8-14(12-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,17,18)

InChI Key

LALXRMLCEMDIHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)OCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Chain Length and Catalytic Efficiency

The length of the aliphatic chain between the carboxylate group and the aromatic ring significantly impacts catalytic activity. demonstrates that:

  • 4-Phenoxybutyric acid (four-carbon chain) shows moderate catalytic efficiency.
  • Longer-chain analogs , such as 5-phenylvaleric acid (five-carbon chain), exhibit superior substrate performance due to enhanced flexibility and binding interactions.
Table 1: Chain Length vs. Catalytic Efficiency
Compound Chain Length Catalytic Efficiency Reference
4-Phenoxybutyric acid 4 carbons Moderate
5-Phenylvaleric acid 5 carbons High
4-(3-Phenylphenoxy)butanoic acid 4 carbons Predicted moderate

Substituent Effects on Bioactivity

Phenoxy Ring Modifications
  • Halogenated Derivatives: 4-(4-Bromophenyl)butanoic acid () has a bromine substituent, increasing molecular weight (243.1 g/mol) and melting point (67°C).
  • Methoxy Derivatives: 4-(3-Methoxyphenoxy)butanoic acid () adopts a planar carboxyl group conformation (HO—C(O)—CH2—CH2 torsion angle: 174.73°), critical for receptor binding. The 3-phenylphenoxy group in the target compound may introduce steric hindrance, altering binding kinetics.
Anti-Inflammatory Activity
  • Fenbufen (4-biphenylbutanoic acid with a gamma-oxo group) shows enhanced anti-inflammatory activity compared to non-oxo analogs (). This highlights the importance of electron-withdrawing groups in modulating COX inhibition.

Pharmacological and Toxicological Profiles

  • 4-Phenylbutanoic acid (–12) is a precursor to chlorambucil (anticancer drug), underscoring the pharmacological relevance of arylbutanoates. Its safety profile includes low acute toxicity (IC50 > 300 μM/L in healthy cells).
  • 4-Guanidinobutanoic acid (), a uremic toxin, demonstrates the dual role of butanoic acid derivatives as both therapeutic agents and metabolic hazards.
Table 2: Pharmacological Data of Selected Analogs
Compound IC50 (HeLa Cells) Application Reference
β-Hydroxy-β-arylalkylpropanoic acids 62.20–182.55 μM/L Anti-inflammatory
4-Phenylbutanoic acid >300 μM/L Anticancer precursor
4-Guanidinobutanoic acid N/A Uremic toxin

Conformational Analysis

Crystal structures of 4-(4-chlorophenoxy)butanoic acid () reveal a twisted carboxyl group (torsion angle: 161.6°), whereas this compound likely adopts a similar conformation. Such twists influence hydrogen bonding and solubility.

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